molecular formula C16H24F3N3O4 B043940 Acetylalanyl-prolyl-valyl-trifluoromethyl ketone CAS No. 116380-62-2

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone

Cat. No. B043940
M. Wt: 379.37 g/mol
InChI Key: HEOADFSIIIRXGH-DLOVCJGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone (APVTFMK) is a synthetic peptide derivative that has been studied extensively for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. In

Mechanism Of Action

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone works by inhibiting the activity of proteases. Proteases are enzymes that break down proteins. They play a critical role in various biological processes, including cell signaling, cell death, and immune response. By inhibiting the activity of proteases, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone can affect these processes and potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been shown to have significant effects on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including caspases, which are involved in programmed cell death. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been shown to inhibit the activity of proteases involved in viral replication, making it a potential candidate for antiviral therapies.

Advantages And Limitations For Lab Experiments

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has several advantages for lab experiments. It is a stable and highly soluble compound, making it easy to handle and use in experiments. It is also relatively inexpensive compared to other protease inhibitors. However, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. One potential direction is the development of more potent and selective protease inhibitors based on the structure of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. Another direction is the study of the effects of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone on other biological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone in various diseases, including cancer and viral infections, warrant further investigation.
Conclusion:
In conclusion, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone is a synthetic peptide derivative that has been extensively studied for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. Its stable and highly soluble nature makes it a valuable tool for lab experiments. The future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone include the development of more potent and selective protease inhibitors and the investigation of its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone involves the use of solid-phase peptide synthesis techniques. The synthesis process involves the use of a resin-bound amino acid as a starting material, which is then coupled with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using chromatography techniques.

Scientific Research Applications

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes of cells. It is commonly used as a protease inhibitor in various research studies. It has been used to study the role of proteases in various diseases, including cancer and viral infections. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been used to study the mechanisms of cell death and survival.

properties

CAS RN

116380-62-2

Product Name

Acetylalanyl-prolyl-valyl-trifluoromethyl ketone

Molecular Formula

C16H24F3N3O4

Molecular Weight

379.37 g/mol

IUPAC Name

(2S)-N-[(2S)-2-acetamidopropanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24F3N3O4/c1-8(2)12(13(24)16(17,18)19)22-7-5-6-11(22)15(26)21-14(25)9(3)20-10(4)23/h8-9,11-12H,5-7H2,1-4H3,(H,20,23)(H,21,25,26)/t9-,11-,12-/m0/s1

InChI Key

HEOADFSIIIRXGH-DLOVCJGASA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C

SMILES

CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C

Other CAS RN

116380-62-2

synonyms

Ac-Ala-Pro-Val-trifluoromethyl ketone
acetylalanyl-prolyl-valyl-trifluoromethyl ketone
APV-TFMK
trifluromethyl ketone, acetyl-alanyl-prolyl-valyl-

Origin of Product

United States

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